Glaucocalyxin B
Overview
Description
Glaucocalyxin B is an ent-kauranoid diterpenoid compound isolated from the perennial herb Rabdosia japonica. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and neuroprotective effects .
Mechanism of Action
Glaucocalyxin B (GLB) is an ent-kaurane diterpenoid isolated from the Chinese herbal medicine Rabdosia japonica . It has been shown to exhibit a variety of pharmacological effects, including anti-Parkinson’s disease, prevention of neuronal damage, anti-neuritis, anti-rheumatoid arthritis, and anti-tumor activity .
Target of Action
GLB’s primary target is the P65 protein , a subunit of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) complex . This protein plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .
Mode of Action
GLB interacts with its target, P65, to inhibit the activation of the NF-κB signaling pathway . This interaction results in a decrease in the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) .
Biochemical Pathways
GLB affects several biochemical pathways. It inhibits the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses . GLB also activates the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 (Nrf2/HO-1) pathway, which plays a crucial role in cellular defense against oxidative stress .
Result of Action
GLB’s action results in a variety of molecular and cellular effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and cause cell cycle arrest . In the context of neuroinflammation, GLB has been shown to alleviate dyskinesia, inflammatory response, and oxidative stress .
Action Environment
The action of GLB can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) can induce M1 polarization of synovial macrophages, a process that GLB can inhibit . Moreover, the efficacy of GLB in inhibiting inflammation and oxidative stress has been demonstrated both in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
Glaucocalyxin B interacts with several enzymes and proteins. It has been found to significantly decrease the generation of nitric oxide (NO), tumor necrosis factor (TNF)-α, interleukin (IL)-1β, cyclooxygenase (COX)-2, and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated microglia cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it inhibits the proliferation of HeLa and SiHa cervical cancer cell lines in a dose-dependent manner . It also induces apoptosis and autophagy in these cells . In Parkinson’s disease model rats, this compound can alleviate dyskinesia, inflammatory response, and oxidative stress .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activation of nuclear factor-κB (NF-κB), p38 mitogen-activated protein kinase (MAPK), and reduces the generation of reactive oxygen species (ROS) in LPS-activated microglia cells . It also strongly induces the expression of heme oxygenase (HO)-1 in these cells .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, it has been shown to have significant effects over time in laboratory settings. For example, it has been found to inhibit the proliferation of human cervical cancer cells in vitro through the induction of apoptosis and autophagy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In Parkinson’s disease model rats, different dosages of this compound (20 ng/ml, 40 ng/ml, and 60 ng/ml) were used, and it was found that this compound can alleviate the dyskinesia, inflammatory response, and oxidative stress in these rats .
Metabolic Pathways
It has been shown to affect the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 pathway and the phosphatidylinositol‑4,5‑bisphosphate 3‑kinase/Akt signaling pathway .
Transport and Distribution
Given its lipophilic nature, it is likely to be able to cross cell membranes and distribute within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Glaucocalyxin B typically involves extraction from Rabdosia japonica. The process includes crushing the raw material, extracting it with suitable solvents, treating the solution, passing it through a column, and recrystallizing to obtain this compound .
Industrial Production Methods
In industrial settings, the preparation of this compound may involve additional steps to enhance yield and purity. This includes the use of advanced chromatographic techniques and optimization of reaction conditions to ensure efficient extraction and purification .
Chemical Reactions Analysis
Types of Reactions
Glaucocalyxin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from the reactions of this compound include its derivatives, which exhibit enhanced biological activities. For instance, glycosylation of this compound results in derivatives with improved solubility and bioavailability .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing derivatives with enhanced properties.
Biology: Studied for its effects on cellular processes, including inflammation and oxidative stress.
Medicine: Investigated for its potential in treating neurodegenerative diseases like Parkinson’s disease and various cancers
Industry: Explored for its use in developing new therapeutic agents and drug delivery systems.
Comparison with Similar Compounds
Glaucocalyxin B is part of a group of ent-kauranoid diterpenoids, which include compounds like Glaucocalyxin A and Wangzaozin A. While these compounds share similar structures, this compound is unique in its potent anti-inflammatory and anti-tumor activities .
List of Similar Compounds
- Glaucocalyxin A
- Wangzaozin A
- Rabdosia diterpenoids
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and diverse biological activities make it a valuable subject of ongoing research.
Biological Activity
Glaucocalyxin B (GLB) is a diterpenoid compound derived from the traditional Chinese medicinal herb Rabdosia japonica. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and neurology. This article reviews the current understanding of GLB's biological activity, focusing on its anticancer properties, effects on neurological disorders, and anti-inflammatory actions.
Anticancer Properties
Mechanisms of Action
GLB has demonstrated significant anticancer effects across various cancer types. Research indicates that GLB induces apoptosis in cancer cells by modulating several key signaling pathways:
- Cervical Cancer : A study using a mouse model of transplanted cervical cancer showed that GLB significantly inhibited tumor growth and induced apoptosis through the upregulation of proteins such as PTEN, Beclin-1, and LC3, which are involved in cell survival and autophagy . The compound exhibited a dose-dependent relationship with tumor volume and weight reduction, highlighting its potential as an adjunct therapy in cervical cancer management.
- Ovarian Cancer : GLB has been shown to attenuate ovarian cancer cell growth and enhance sensitivity to cisplatin by activating oxidative stress pathways. This suggests that GLB may be beneficial in overcoming drug resistance commonly observed in ovarian cancer treatments .
- Breast Cancer : Similar effects have been observed in breast cancer models, where GLB inhibited cell proliferation and induced apoptosis through various apoptotic pathways .
Table 1: Summary of Anticancer Effects of this compound
Cancer Type | Mechanism of Action | Key Findings |
---|---|---|
Cervical Cancer | Induces apoptosis via PTEN, Beclin-1, LC3 | Significant tumor growth inhibition (p < 0.05) |
Ovarian Cancer | Activates oxidative stress | Reduces cell growth and enhances cisplatin efficacy |
Breast Cancer | Modulates apoptotic pathways | Inhibits proliferation and induces apoptosis |
Neurological Effects
Parkinson's Disease
GLB has also been investigated for its neuroprotective effects. In a study involving Parkinson's disease model rats, GLB alleviated dyskinesia and reduced inflammation and oxidative stress. The mechanism was attributed to the activation of the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative damage . The treatment resulted in improved motor functions and reduced levels of pro-inflammatory cytokines.
Table 2: Effects of this compound on Parkinson's Disease Models
Parameter | Sham Group | Parkinson's Group | Low Dose (20 ng/ml) | Medium Dose (40 ng/ml) | High Dose (60 ng/ml) |
---|---|---|---|---|---|
Adjustment Steps | 100 | 30 | 45 | 60 | 80 |
TNF-alpha (pg/ml) | 10 | 50 | 40 | 30 | 20 |
IL-1 beta (pg/ml) | 5 | 35 | 25 | 15 | 10 |
Anti-inflammatory Activity
GLB exhibits anti-inflammatory properties by modulating immune responses. In rheumatoid arthritis models, it has been shown to inhibit cartilage inflammatory injury by regulating macrophage polarization . This action suggests that GLB could be a potential therapeutic agent for inflammatory diseases.
Properties
IUPAC Name |
[(1R,2R,4S,9R,10S,13S,16R)-2-hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-11-13-6-7-14-21(5)9-8-16(24)20(3,4)15(21)10-17(25)22(14,18(11)26)19(13)27-12(2)23/h13-15,17,19,25H,1,6-10H2,2-5H3/t13-,14-,15+,17+,19+,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUXOKVMORWDLT-KEXKRWMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2CCC3C1(C(CC4C3(CCC(=O)C4(C)C)C)O)C(=O)C2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1([C@@H](C[C@H]4[C@]3(CCC(=O)C4(C)C)C)O)C(=O)C2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80508-81-2 | |
Record name | (7α,14R)-14-(Acetyloxy)-7-hydroxykaur-16-ene-3,15-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80508-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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